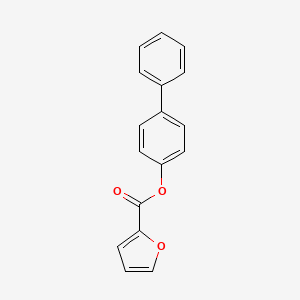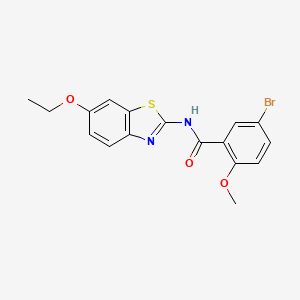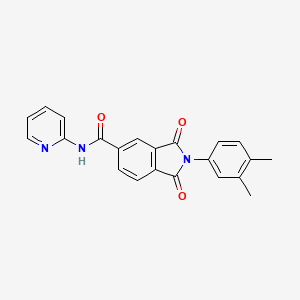
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that has been gaining popularity in the field of sports and fitness. DMHA is a derivative of 2-amino-6-methylheptane and is structurally similar to DMAA (1,3-dimethylamylamine), a stimulant that was banned by the World Anti-Doping Agency (WADA) in 2010. DMHA is marketed as a pre-workout supplement and is claimed to increase energy, focus, and performance during exercise.
Mecanismo De Acción
The exact mechanism of action of N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine is not fully understood. However, it is believed that this compound acts as a central nervous system stimulant, similar to DMAA. This compound increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and arousal. This compound also increases blood flow and oxygen delivery to the muscles, which can improve exercise performance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound increases heart rate, blood pressure, and metabolic rate, which can lead to increased energy and performance during exercise. This compound also increases the release of adrenaline and noradrenaline, which can improve mood and focus. This compound has been shown to increase the uptake of glucose and fatty acids by the muscles, which can provide additional energy during exercise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has several advantages and limitations for lab experiments. This compound is a relatively new compound, and there is still much to learn about its effects on the body. However, this compound has been shown to have similar effects to DMAA, which can provide a starting point for further research. This compound is also relatively easy to synthesize and can be obtained in pure form. However, this compound is a stimulant and can have side effects, which can complicate experiments. This compound is also banned by WADA, which can limit its use in certain sports and competitions.
Direcciones Futuras
There are several future directions for research on N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine. One area of interest is the long-term effects of this compound on the body. This compound has only been studied in the short term, and it is unclear what the effects of prolonged use may be. Another area of interest is the effects of this compound on different populations, such as older adults or individuals with medical conditions. This compound has mostly been studied in healthy young adults, and it is unclear whether the effects are the same in other populations. Finally, there is a need for more research on the safety and efficacy of this compound as a pre-workout supplement. This compound is currently banned by WADA, and there is a need for more research to determine whether it should be allowed in sports and competitions.
Métodos De Síntesis
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine can be synthesized by reacting 2,3-dimethylphenol with n-butylamine and 1-bromohexane in the presence of a catalyst. The reaction produces this compound as the main product, along with some impurities. The purity of this compound can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has been the subject of several scientific studies in recent years. Most of the studies have focused on the effects of this compound on exercise performance and cognitive function. This compound has been shown to increase energy, focus, and endurance during exercise, which can lead to improved performance. This compound has also been shown to improve cognitive function, including memory, attention, and reaction time.
Propiedades
IUPAC Name |
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-12-10-11-16(2)17(18)3/h10-12,19H,4-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRILJYVGJPBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)


![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)

![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)